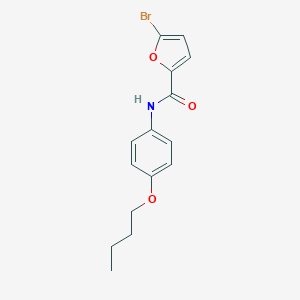![molecular formula C22H22N2O4S B495748 4,5-Dimethyl-2-[[2-(2-phenoxyethoxy)benzoyl]amino]thiophene-3-carboxamide](/img/structure/B495748.png)
4,5-Dimethyl-2-[[2-(2-phenoxyethoxy)benzoyl]amino]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-2-[[2-(2-phenoxyethoxy)benzoyl]amino]thiophene-3-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a benzoyl group, and a phenoxyethoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-[[2-(2-phenoxyethoxy)benzoyl]amino]thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. The key steps include:
Formation of the Thiophene Ring: This can be achieved through the reaction of appropriate precursors under conditions that promote cyclization.
Introduction of the Benzoyl Group: The benzoyl group is introduced via acylation reactions, often using benzoyl chloride in the presence of a base.
Attachment of the Phenoxyethoxy Moiety: This step involves the reaction of the intermediate compound with 2-(2-phenoxyethoxy)amine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-[[2-(2-phenoxyethoxy)benzoyl]amino]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
4,5-Dimethyl-2-[[2-(2-phenoxyethoxy)benzoyl]amino]thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-[[2-(2-phenoxyethoxy)benzoyl]amino]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethyl-2-{[4-(2-phenoxyethoxy)benzoyl]amino}-3-thiophenecarboxamide
- 4,5-Dimethyl-2-{[2-(2-phenoxyethoxy)benzoyl]amino}-3-thiophenecarboxylic acid
Uniqueness
4,5-Dimethyl-2-[[2-(2-phenoxyethoxy)benzoyl]amino]thiophene-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H22N2O4S |
|---|---|
Molecular Weight |
410.5g/mol |
IUPAC Name |
4,5-dimethyl-2-[[2-(2-phenoxyethoxy)benzoyl]amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C22H22N2O4S/c1-14-15(2)29-22(19(14)20(23)25)24-21(26)17-10-6-7-11-18(17)28-13-12-27-16-8-4-3-5-9-16/h3-11H,12-13H2,1-2H3,(H2,23,25)(H,24,26) |
InChI Key |
HNQSXIGRFVFUEQ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CC=C2OCCOC3=CC=CC=C3)C |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CC=C2OCCOC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


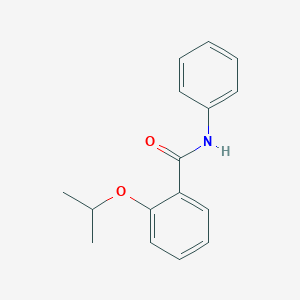
![N-{2-[(allylamino)carbonyl]phenyl}-2-isopropoxybenzamide](/img/structure/B495666.png)
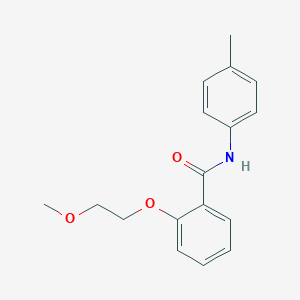
![N-[4-(2-phenylethoxy)phenyl]propanamide](/img/structure/B495669.png)
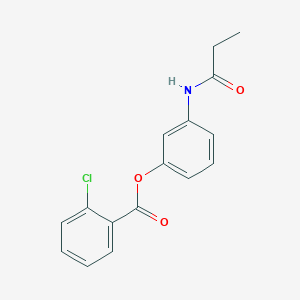
![N-[4-(2-phenylethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B495672.png)
![2-[(3-chlorobenzoyl)amino]-N-methylbenzamide](/img/structure/B495675.png)
![2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-N-methylbenzamide](/img/structure/B495677.png)
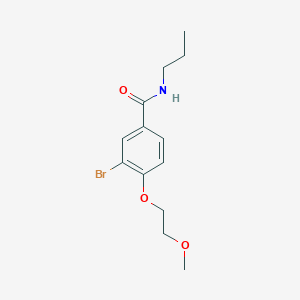
![2-isopropoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B495680.png)
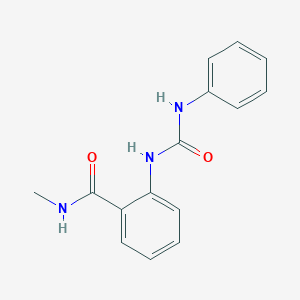
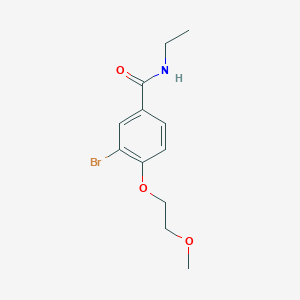
![2-[(3-ethoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B495686.png)
